1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
Description
1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a urea derivative characterized by a central urea core linked to a 2,4-dimethoxyphenyl group and a 2-((6-methylpyridazin-3-yl)amino)ethyl side chain. The methoxy substituents on the phenyl ring enhance solubility and influence electronic interactions, while the pyridazine moiety contributes to hydrogen bonding and π-π stacking capabilities.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-4-7-15(21-20-11)17-8-9-18-16(22)19-13-6-5-12(23-2)10-14(13)24-3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMIDVODIPEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150977 | |
| Record name | N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170169-28-4 | |
| Record name | N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170169-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 1 ()
- Structure: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
- Key Features : Shares the 2,4-dimethoxyphenyl group and urea core but substitutes the pyridazine side chain with a chlorinated fluorophenyl-pyridine moiety.
- Activity : Reported as a glucokinase activator .
- The chloro-fluoro substituents enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target’s methoxy groups.
PQ401 ()
- Structure: 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea.
- Key Features: Contains a quinoline group and a chlorinated methoxyphenyl ring.
- Activity : Inhibits insulin-like growth factor 1 receptor (IGF-1R) .
- Comparison: The quinoline moiety in PQ401 provides a larger aromatic surface for hydrophobic interactions, while the target compound’s pyridazine may favor hydrogen bonding. The chlorine substituent in PQ401 increases metabolic stability but may limit solubility compared to the target’s dimethoxy configuration.
PD173074 ()
- Structure: 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea.
- Key Features: Includes a pyrido[2,3-d]pyrimidine core and diethylamino side chain.
- Activity : Fibroblast growth factor receptor (FGFR) inhibitor .
- Comparison: The bulky tert-butyl group and extended diethylamino chain in PD173074 likely enhance receptor selectivity but reduce synthetic accessibility. The target compound’s simpler ethylamino-pyridazine side chain may offer a balance between potency and manufacturability.
Pharmacological and Physicochemical Properties
Key Structural Determinants of Activity
- Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound and PD173074 improves solubility compared to halogenated analogues like PQ401 and Compound 1.
- Heterocyclic Moieties: Pyridazine (target) offers two nitrogen atoms for hydrogen bonding, whereas pyridine (Compound 1) and quinoline (PQ401) provide single nitrogen sites. Pyrido[2,3-d]pyrimidine in PD173074 allows for multi-target interactions .
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